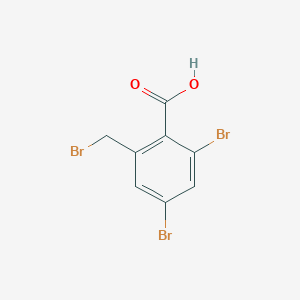
2,4-Dibromo-6-(bromomethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-(bromomethyl)benzoic acid is an organic compound with the molecular formula C8H5Br3O2 It is a derivative of benzoic acid, characterized by the presence of bromine atoms at the 2 and 4 positions, and a bromomethyl group at the 6 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(bromomethyl)benzoic acid typically involves the bromination of benzoic acid derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, followed by the addition of hydrochloric acid to complete the bromination process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-(bromomethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The bromomethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form less halogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids.
Scientific Research Applications
2,4-Dibromo-6-(bromomethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-(bromomethyl)benzoic acid involves its interaction with molecular targets through its bromine atoms and bromomethyl group. These functional groups can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. The specific pathways and targets depend on the context of its use, such as enzyme inhibition in biological systems or catalysis in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: Similar in structure but lacks the bromomethyl group.
4-(Bromomethyl)benzoic acid: Similar but with only one bromine atom on the benzene ring.
2,6-Dibromobenzoic acid: Similar but with bromine atoms at the 2 and 6 positions without the bromomethyl group.
Uniqueness
2,4-Dibromo-6-(bromomethyl)benzoic acid is unique due to the combination of bromine atoms and a bromomethyl group, which provides distinct reactivity and potential for diverse applications compared to its similar compounds .
Properties
CAS No. |
61138-66-7 |
|---|---|
Molecular Formula |
C8H5Br3O2 |
Molecular Weight |
372.84 g/mol |
IUPAC Name |
2,4-dibromo-6-(bromomethyl)benzoic acid |
InChI |
InChI=1S/C8H5Br3O2/c9-3-4-1-5(10)2-6(11)7(4)8(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
YIASXKBDMYZFCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)C(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















